molecular formula C24H20ClN3O3S B11450156 N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide

N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide

Cat. No.: B11450156
M. Wt: 466.0 g/mol
InChI Key: KULAOWXPZPFGNX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenyl, methylphenyl, and phenyl groups attached to an imidazole ring, which is further connected to a sulfonyl acetamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the imidazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the sulfonyl imidazole intermediate with chloroacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, resulting in the formation of amines or sulfides.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under mild heating conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the imidazole ring allows it to interact with metal ions or active sites of enzymes, influencing their catalytic functions. Additionally, the sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide can be compared with other similar compounds such as:

  • N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}propanamide
  • N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}butanamide

These compounds share similar structural features but differ in the length of the acyl chain. The unique combination of functional groups in this compound imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-4-phenylimidazol-2-yl]sulfonylacetamide

InChI

InChI=1S/C24H20ClN3O3S/c1-17-7-13-21(14-8-17)28-15-22(18-5-3-2-4-6-18)27-24(28)32(30,31)16-23(29)26-20-11-9-19(25)10-12-20/h2-15H,16H2,1H3,(H,26,29)

InChI Key

KULAOWXPZPFGNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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